molecular formula C8H8O2S B2407094 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid CAS No. 160502-05-6

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid

Cat. No.: B2407094
CAS No.: 160502-05-6
M. Wt: 168.21
InChI Key: ZPSKAIONUPCOJP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is a heterocyclic compound that contains both sulfur and carbon atoms in its structure. This compound is part of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Mechanism of Action

Target of Action

It is known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound may target key proteins or enzymes in the bacterial cell that are essential for its survival and proliferation.

Result of Action

The result of the action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is the inhibition of bacterial growth, particularly methicillin-resistant Staphylococcus aureus . This is likely achieved through the disruption of essential biochemical pathways in the bacterial cell, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone . The reaction conditions often include heating under reflux in an appropriate solvent, followed by purification steps such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSKAIONUPCOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]thiophene (6.68 g, 34.1 mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 5-(carboxy)-2,4,5,6-tetrahydrocyclopenta [c]thiophene.
Name
5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]thiophene
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

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